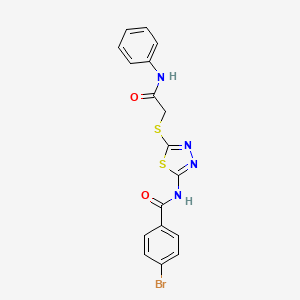

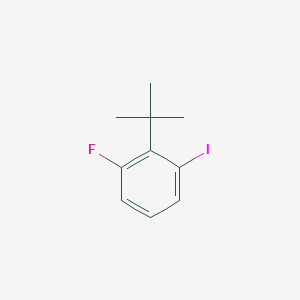

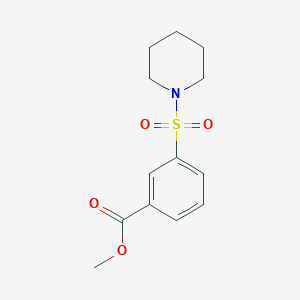

![molecular formula C31H44O2 B2549149 2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate CAS No. 346707-41-3](/img/structure/B2549149.png)

2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate involves careful selection of starting materials and reaction conditions to ensure the formation of the desired product . Similarly, the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate are prepared through the synthesis of racemates followed by chemical resolution . These methods could potentially be adapted for the synthesis of 2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR . X-ray crystallography has also been employed to establish the absolute configurations of stereoisomers . These techniques would be essential in analyzing the molecular structure of this compound to confirm its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied using molecular dynamics simulations and DFT calculations . For example, the Diels-Alder reaction is a common method to synthesize cyclohexene derivatives, as seen in the formation of new [4+2]-cycloadducts from reactions of methyl 2-oxo-2H-pyran-5-carboxylate . Understanding the reactivity of the compound could involve exploring its potential in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from spectroscopic data and computational studies. For instance, the optoelectronic properties, including reorganization energies and hopping rates of charge carriers, have been calculated for 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate . These properties are crucial for applications in nonlinear optics and electronics. The crystal structure of related compounds provides information on molecular conformation and stability, which is important for understanding the solid-state properties .

科学的研究の応用

Catalytic Applications

- Ru-Catalyzed Isomerization for Polymer Synthesis : A study by Tan, Li, Parker, & Sampson (2015) describes an isomerization protocol using Ru-catalysis for the synthesis of linear copolymers. This process is crucial for developing alternating copolymers with diverse functional groups.

Chemical Synthesis Techniques

- Synthesis of Substituted Furans and Thiophenes : Research by Chadwick et al. (1973) details the preparation of heterocyclic 2-carbaldehydes, including isopropylation methods that could be related to the synthesis pathways of 2-Isopropyl-5-methylcyclohexyl derivatives.

Spectroscopic and Computational Analysis

- FT-IR, FT-Raman, and NMR Characterization : A study conducted by Menon et al. (2017) focuses on the spectroscopic characterization of a similar compound, 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate. This research includes molecular dynamics simulations and DFT calculations, highlighting the compound's reactive and optoelectronic properties.

Pharmaceutical Research

- Synthesis of Cycloalkane Derivatives for Medicinal Use : The work by Isoda & Yamaguchi (1980) involves the synthesis of cyclohexanedicarboxylic acid derivatives, indicating potential applications in the development of pharmaceuticals.

Organic Synthesis

- Catalytic Processes for Polymerization : Research by Mathew et al. (1996) shows the use of Pd(II) catalysts in the polymerization of norbornene derivatives, demonstrating the compound's relevance in creating functional polymers.

作用機序

特性

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 4-(4-octylphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O2/c1-5-6-7-8-9-10-11-25-13-15-26(16-14-25)27-17-19-28(20-18-27)31(32)33-30-22-24(4)12-21-29(30)23(2)3/h13-20,23-24,29-30H,5-12,21-22H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUORJTVBVQJQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3CC(CCC3C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

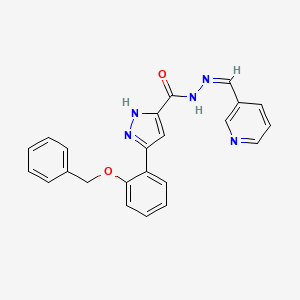

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)

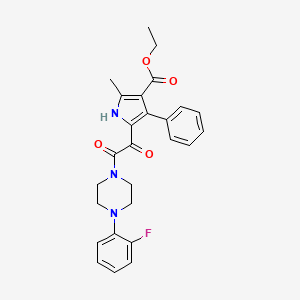

![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)

![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)